N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide
Overview
Description
“N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide” is a chemical compound with the molecular formula C14H20N2O . It is also known by other names such as Norfentanyl, N-Phenyl-N-(4-piperidinyl)propanamide, and N-phenyl-N-piperidin-4-ylpropionamide .
Synthesis Analysis
The synthesis of piperidine derivatives, which includes “N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide”, has been a subject of interest in the field of organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide” can be represented as a 2D Mol file . The IUPAC Standard InChIKey for this compound is PMCBDBWCQQBSRJ-UHFFFAOYSA-N .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide” include a molecular weight of 232.3214 . More specific properties such as melting point and NMR spectrum data are not available in the retrieved data.Scientific Research Applications
Synthesis and Structural Characterization
N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide and its derivatives have been explored in various synthetic pathways and structural characterizations, focusing on their potential in medicinal chemistry and drug design. For example, a study on the cross-coupling reactions of sulfonamides with bromopyridines catalyzed by CuI highlighted the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides, indicating a broad applicability in synthesizing complex organic molecules (Han, 2010). Another research effort described the synthesis, structural elucidation, and biological potential of novel sulfonamide drugs, demonstrating the diverse pharmacological applications of sulfonamide derivatives in treating infections (Hussain et al., 2022).
Polymorphism and Formulation Design
Polymorphism, an aspect critical to the pharmaceutical industry, has been extensively studied in compounds related to N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide. The strategy for controlling polymorphism and monitoring solution structures via Raman Spectroscopy for a closely related compound, ASP3026, underscores the importance of selecting stable polymorphs for solid formulations, with implications for drug development and manufacturing processes (Takeguchi et al., 2015).
Antimicrobial Activity
The antimicrobial potential of sulfonamide derivatives has been a subject of interest. A study on the synthesis and antimicrobial evaluation of novel N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives revealed that certain compounds exhibited high activity against both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting the antimicrobial applications of sulfonamide-based compounds (Fadda et al., 2016).
Anticancer Activity
The exploration of sulfonamide derivatives in cancer research has led to promising findings. A study on the anticancer effects and molecular docking of newly synthesized isatin sulfonamide molecular hybrid derivatives against hepatic cancer cell lines demonstrated significant cytotoxicity and safety margins, indicating potential for HCC management (Eldeeb et al., 2022).
Future Directions
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide”, is an important task of modern organic chemistry . This opens up future directions for research in this field.
properties
IUPAC Name |
N-(3-piperidin-4-ylphenyl)propane-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-11(2)19(17,18)16-14-5-3-4-13(10-14)12-6-8-15-9-7-12/h3-5,10-12,15-16H,6-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZZRLMVXYICKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CC=CC(=C1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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